molecular formula C6H10ClNO2 B2813409 Ethyl 4-aminobut-2-ynoate hydrochloride CAS No. 113439-86-4

Ethyl 4-aminobut-2-ynoate hydrochloride

Cat. No.: B2813409
CAS No.: 113439-86-4
M. Wt: 163.6
InChI Key: GRINOEYWJUZEHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-aminobut-2-ynoate hydrochloride is a chemical compound with the molecular formula C6H10ClNO2. It is a derivative of butynoic acid and is characterized by the presence of an amino group and an ester functional group. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-aminobut-2-ynoate hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of ethyl butynoate with ammonia to form ethyl 4-aminobut-2-ynoate. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt. The reaction conditions typically involve:

    Temperature: Room temperature to moderate heating

    Solvent: Ethanol or methanol

    Catalyst: None required

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactors: Large-scale reactors with precise temperature control

    Purification: Crystallization or recrystallization to obtain pure product

    Quality Control: Analytical techniques such as HPLC and NMR to ensure product purity

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-aminobut-2-ynoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxo compounds

    Reduction: Reduction can yield saturated amines

    Substitution: Nucleophilic substitution reactions can occur at the amino group

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium

    Reduction: Hydrogen gas with a palladium catalyst

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products Formed

    Oxidation: Formation of oxo derivatives

    Reduction: Formation of ethyl 4-aminobutanoate

    Substitution: Formation of substituted amines or amides

Scientific Research Applications

Ethyl 4-aminobut-2-ynoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis

    Biology: Studied for its potential biological activity and interactions with enzymes

    Medicine: Investigated for its potential therapeutic properties

    Industry: Used in the synthesis of various chemical intermediates and pharmaceuticals

Mechanism of Action

The mechanism of action of ethyl 4-aminobut-2-ynoate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The amino group and ester functionality play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-aminobutanoate
  • Ethyl 4-aminobut-2-enoate
  • Methyl 4-aminobut-2-ynoate

Uniqueness

Ethyl 4-aminobut-2-ynoate hydrochloride is unique due to its triple bond and amino group, which confer distinct reactivity and biological activity compared to similar compounds. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

ethyl 4-aminobut-2-ynoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2.ClH/c1-2-9-6(8)4-3-5-7;/h2,5,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRINOEYWJUZEHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C#CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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